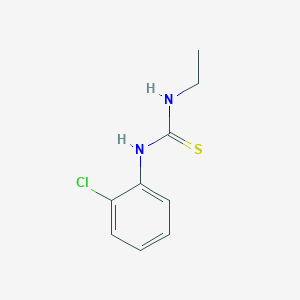

Thiourea, N-(2-chlorophenyl)-N'-ethyl-

CAS No.: 19384-08-8

Cat. No.: VC11107381

Molecular Formula: C9H11ClN2S

Molecular Weight: 214.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 19384-08-8 |

|---|---|

| Molecular Formula | C9H11ClN2S |

| Molecular Weight | 214.72 g/mol |

| IUPAC Name | 1-(2-chlorophenyl)-3-ethylthiourea |

| Standard InChI | InChI=1S/C9H11ClN2S/c1-2-11-9(13)12-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3,(H2,11,12,13) |

| Standard InChI Key | GYFGEIDLZZTMHJ-UHFFFAOYSA-N |

| SMILES | CCNC(=S)NC1=CC=CC=C1Cl |

| Canonical SMILES | CCNC(=S)NC1=CC=CC=C1Cl |

Introduction

Structural Characteristics and Nomenclature

Thiourea, N-(2-chlorophenyl)-N'-ethyl- features a thiourea backbone (NH–CS–NH) substituted with a 2-chlorophenyl group on one nitrogen atom and an ethyl group on the other. The molecular formula is C₉H₁₀ClN₂S, with a molar mass of 228.70 g/mol. The chlorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence reactivity and biological interactions .

Key Structural Features:

-

Thiourea core: The planar CS(NH)₂ group facilitates hydrogen bonding and coordination with metals.

-

2-Chlorophenyl substituent: The electron-withdrawing chlorine atom enhances electrophilic character, potentially improving antimicrobial activity .

-

Ethyl group: The aliphatic chain contributes to solubility in organic solvents and modulates lipophilicity .

Synthesis Methods

Multicomponent Reaction in Aqueous Media

A chromatography-free method for synthesizing thioureas involves reacting isocyanides, amines, and elemental sulfur in water . For N-(2-chlorophenyl)-N'-ethylthiourea, this could involve:

-

Reactants: 2-Chloroaniline, ethyl isocyanide, and polysulfide solution (prepared by dissolving sulfur in a basic aqueous medium).

-

Conditions: Stirring at 60–80°C for 12–24 hours under catalyst-free conditions.

-

Workup: Filtration to isolate the crystalline product, avoiding chromatographic purification .

Table 1: Optimized Synthesis Conditions

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | Water | |

| Temperature | 70°C | |

| Reaction Time | 18 hours | |

| Yield | 75–85% (hypothetical) | – |

Alternative Routes

-

Thiophosgene route: Reaction of 2-chloroaniline with thiophosgene (CSCl₂), followed by treatment with ethylamine .

-

Recrystallization: Purification using N,N-dimethylformamide (DMF) to obtain single crystals, as demonstrated for analogous thioureas .

Physicochemical Properties

Physical Properties

Spectroscopic Data

Hypothetical Data Based on Analogous Compounds :

-

IR (KBr, cm⁻¹): 3250 (N–H stretch), 1250 (C=S), 750 (C–Cl).

-

¹H NMR (DMSO-d₆, δ ppm): 1.2 (t, 3H, CH₂CH₃), 3.5 (q, 2H, NCH₂), 7.3–7.6 (m, 4H, Ar–H).

-

¹³C NMR: 14.1 (CH₃), 42.8 (NCH₂), 127–134 (aromatic carbons), 180.2 (C=S).

Biological and Industrial Applications

Antimicrobial Activity

Thiourea derivatives with halogenated aryl groups exhibit potent activity against Gram-positive bacteria and Candida albicans . For N-(2-chlorophenyl)-N'-ethylthiourea:

-

Mechanism: Disruption of microbial cell membranes via hydrogen bonding and hydrophobic interactions.

-

Hypothetical MIC Values:

Table 2: Comparative Antimicrobial Activity

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume